molecular formula C14H17FN2O B2493000 N-[[1-(2-Fluorophenyl)pyrrolidin-3-yl]methyl]prop-2-enamide CAS No. 2196446-51-0

N-[[1-(2-Fluorophenyl)pyrrolidin-3-yl]methyl]prop-2-enamide

Cat. No.: B2493000
CAS No.: 2196446-51-0
M. Wt: 248.301
InChI Key: HRSURWATWPZCTC-UHFFFAOYSA-N
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Description

N-[[1-(2-Fluorophenyl)pyrrolidin-3-yl]methyl]prop-2-enamide is a synthetic organic compound that features a pyrrolidine ring substituted with a fluorophenyl group and a prop-2-enamide moiety

Properties

IUPAC Name

N-[[1-(2-fluorophenyl)pyrrolidin-3-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O/c1-2-14(18)16-9-11-7-8-17(10-11)13-6-4-3-5-12(13)15/h2-6,11H,1,7-10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRSURWATWPZCTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1CCN(C1)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(2-Fluorophenyl)pyrrolidin-3-yl]methyl]prop-2-enamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and green chemistry principles are often employed to enhance yield and reduce waste.

Mechanism of Action

The mechanism of action of N-[[1-(2-Fluorophenyl)pyrrolidin-3-yl]methyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and selectivity, while the pyrrolidine ring contributes to its overall stability and bioavailability . The compound may modulate signaling pathways and inhibit or activate specific biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[1-(2-Fluorophenyl)pyrrolidin-3-yl]methyl]prop-2-enamide is unique due to the combination of its fluorophenyl group and pyrrolidine ring, which confer distinct biological activity and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications .

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